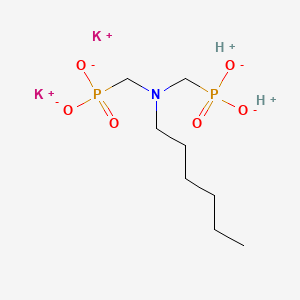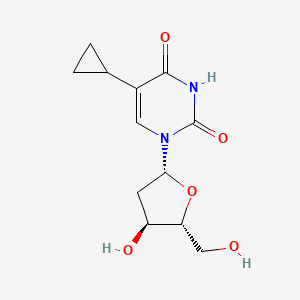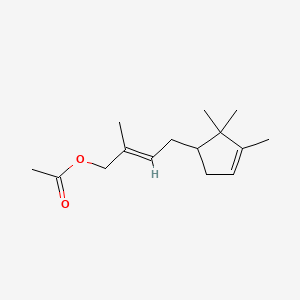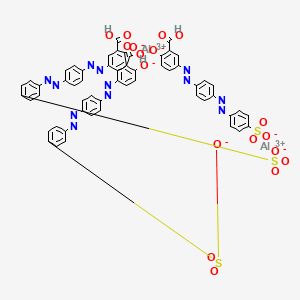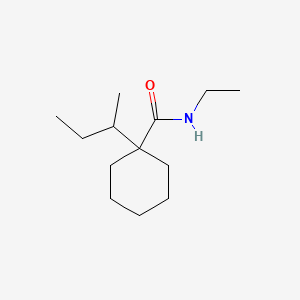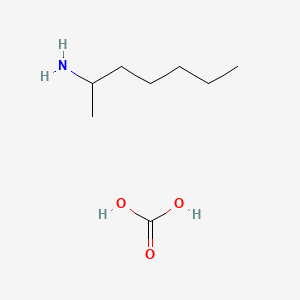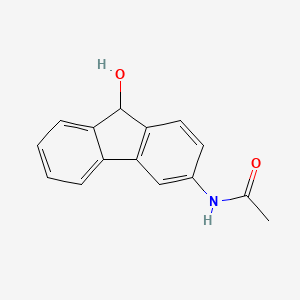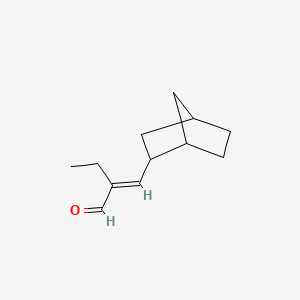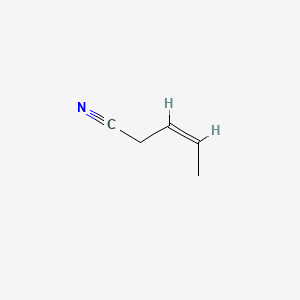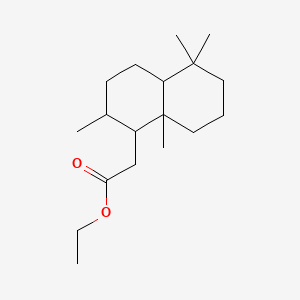
Ethyl decahydro-2,5,5,8a-tetramethylnaphthalene-1-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl decahydro-2,5,5,8a-tetramethylnaphthalene-1-acetate is a chemical compound with the molecular formula C18H32O2 and a molecular weight of 280.45 g/mol . It is also known by its systematic name, Decahydro-2,5,5,8a-tetramethyl-1-naphthaleneacetic acid ethyl ester . This compound is characterized by its complex structure, which includes a naphthalene ring system with multiple methyl groups and an ethyl ester functional group.
Méthodes De Préparation
The synthesis of Ethyl decahydro-2,5,5,8a-tetramethylnaphthalene-1-acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to drive the reaction to completion. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Ethyl decahydro-2,5,5,8a-tetramethylnaphthalene-1-acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethyl decahydro-2,5,5,8a-tetramethylnaphthalene-1-acetate has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mécanisme D'action
The mechanism by which Ethyl decahydro-2,5,5,8a-tetramethylnaphthalene-1-acetate exerts its effects involves interactions with specific molecular targets. The ester functional group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl decahydro-2,5,5,8a-tetramethylnaphthalene-1-acetate can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Propyl decahydro-2,5,5,8a-tetramethylnaphthalene-1-acetate: Similar structure but with a propyl ester group.
Butyl decahydro-2,5,5,8a-tetramethylnaphthalene-1-acetate: Similar structure but with a butyl ester group.
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and applications.
Propriétés
Numéro CAS |
94231-53-5 |
|---|---|
Formule moléculaire |
C18H32O2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
ethyl 2-(2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl)acetate |
InChI |
InChI=1S/C18H32O2/c1-6-20-16(19)12-14-13(2)8-9-15-17(3,4)10-7-11-18(14,15)5/h13-15H,6-12H2,1-5H3 |
Clé InChI |
PWHGVWUKASOUNS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1C(CCC2C1(CCCC2(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


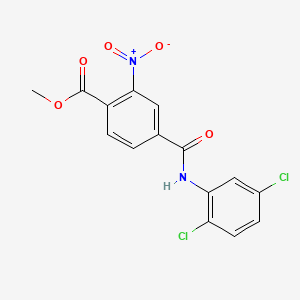

![(R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol](/img/structure/B12682179.png)
